molecular formula C20H19N3O4 B2706943 Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate CAS No. 1110979-55-9

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

Cat. No. B2706943
CAS RN: 1110979-55-9
M. Wt: 365.389
InChI Key: IINTWHKIYYTVQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the corresponding substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate . Another method involves refluxing a solution of ethyl 4-(2-cyanoacetamido) benzoate with thioglycolic acid in pyridine .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using IR, 1 H NMR, 13 C NMR, and mass spectroscopy . The structural features of the synthesized scaffolds were characterized using these techniques .


Chemical Reactions Analysis

The synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize these targets .

Scientific Research Applications

Antibacterial Applications

This compound has been used in the synthesis of derivatives that have shown promising antibacterial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) . This makes it a potential candidate for the development of new antimicrobial agents .

Drug Discovery

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is used in scientific research, particularly in the field of drug discovery. Its unique structure can be used as a building block in the synthesis of various drug candidates.

Organic Synthesis

This compound is a versatile material that finds applications in various fields, including organic synthesis. It can be used as a precursor or intermediate in the synthesis of a wide range of organic compounds.

Synthesis of Diverse Scaffolds

The compound has been used as a synthetic intermediate for the synthesis of diverse scaffolds such as triazine, pyridone, thiazolidinone, thiazole, and thiophene . These scaffolds are important in medicinal chemistry due to their wide range of biological activities .

DNA Binding Studies

The compound and its derivatives have been used in DNA/methyl–green colorimetric assay of the DNA-binding compounds . This suggests potential applications in the study of DNA-protein interactions .

Molecular Docking Studies

Theoretical studies of the newly synthesized compounds based on molecular docking have been conducted . This makes it a valuable tool in the field of computational drug design .

Organogelator Synthesis

A similar compound, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been synthesized and characterized as a potential organogelator for removing oil spills . Although not exactly the same, the structural similarity suggests that Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate could also have potential applications in this area .

QSAR Study

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on the newly synthesized compounds . This suggests potential applications in the prediction of the biological activity of untested compounds .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-26-20(25)14-8-10-15(11-9-14)23-18(24)12-27-19-16-6-4-5-7-17(16)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINTWHKIYYTVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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